n-(6,8-Difluoro-9h-fluoren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,8-Difluoro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H11F2NO It is a derivative of fluorenylacetamide, characterized by the presence of two fluorine atoms at the 6 and 8 positions of the fluorenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-Difluoro-9H-fluoren-2-yl)acetamide typically involves the acylation of 6,8-difluoro-9H-fluoren-2-amine with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the amine to the acetamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6,8-Difluoro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The fluorine atoms on the fluorenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamine derivatives.
Substitution: Various substituted fluorenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-(6,8-Difluoro-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(6,8-Difluoro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-2-Fluorenylacetamide: A non-fluorinated analog with similar structural features but different reactivity and properties.
N-Acetyl-N-9H-fluoren-2-ylacetamide: Another analog with acetyl groups, differing in the position and number of substituents.
Uniqueness
N-(6,8-Difluoro-9H-fluoren-2-yl)acetamide is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
2841-34-1 |
---|---|
Molecular Formula |
C15H11F2NO |
Molecular Weight |
259.25 g/mol |
IUPAC Name |
N-(6,8-difluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11F2NO/c1-8(19)18-11-2-3-12-9(4-11)5-14-13(12)6-10(16)7-15(14)17/h2-4,6-7H,5H2,1H3,(H,18,19) |
InChI Key |
ODAIXJMMMLXWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.